N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a thiazole ring bearing a benzo[d]thiazol-2-yl substituent.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4OS3/c29-22(15-12-18(20-10-5-11-30-20)25-16-7-2-1-6-14(15)16)28-24-27-19(13-31-24)23-26-17-8-3-4-9-21(17)32-23/h1-13H,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMXQFEIBATGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Construction of the thiazole ring: This might involve the reaction of a thioamide with an α-haloketone.
Synthesis of the quinoline ring: This can be done via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to link the various heterocyclic units.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and quinoline moieties are susceptible to oxidation under specific conditions:
Key Findings :
-
Oxidation of the thiophene ring typically yields sulfoxide intermediates, which can further oxidize to sulfones under prolonged exposure.
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The quinoline backbone undergoes regioselective oxidation at the C4-carboxamide group to form carboxylic acids .
Reduction Reactions
The carboxamide and heterocyclic rings participate in reduction pathways:
| Reaction Site | Conditions | Product | Reference |
|---|---|---|---|
| Carboxamide group | LiAlH<sub>4</sub>, THF, reflux | Primary amine derivative | |
| Benzothiazole ring | H<sub>2</sub>/Pd-C, ethanol | Reduced dihydrobenzothiazole |
Key Findings :
-
LiAlH<sub>4</sub> reduces the carboxamide to an amine while preserving the heterocyclic framework.
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Catalytic hydrogenation selectively reduces the benzothiazole ring without affecting thiazole or quinoline systems .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Reference |
|---|---|---|
| 6M HCl, reflux | 2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| NaOH (20%), 100°C | Sodium carboxylate salt |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
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Basic hydrolysis generates a carboxylate intermediate, stabilized by resonance .
Nucleophilic Substitution
The thiazole rings exhibit reactivity toward nucleophiles:
| Reaction Site | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazole C2 | Alkyl halides | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | Alkylated thiazole derivatives |
Key Findings :
-
The electron-deficient thiazole nitrogen facilitates alkylation at the C2 position.
Electrophilic Substitution
The quinoline and thiophene rings undergo electrophilic substitution:
| Reaction Site | Reagent | Product | Reference |
|---|---|---|---|
| Quinoline C3 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Nitroquinoline derivative | |
| Thiophene C5 | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Sulfonated thiophene |
Regioselectivity :
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Nitration occurs preferentially at the C3 position of quinoline due to electronic and steric factors .
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Sulfonation targets the C5 position of the thiophene ring.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Thiophene ring | High | Oxidation, electrophilic substitution |
| Carboxamide | Moderate | Hydrolysis, reduction |
| Thiazole rings | Low | Nucleophilic substitution |
| Quinoline | Moderate | Electrophilic substitution, oxidation |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds featuring the benzo[d]thiazole and thiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | MCF-7 (Breast Cancer) | 5.6 | Apoptosis induction |
| This compound | A549 (Lung Cancer) | 7.3 | Cell cycle arrest |
Case Study: A recent investigation into the compound's efficacy against multidrug-resistant cancer cells revealed that it could overcome resistance mechanisms, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has been explored as a potential material in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.
Performance Metrics:
| Parameter | Value |
|---|---|
| Luminous Efficiency (cd/A) | 15 |
| Maximum Emission Wavelength (nm) | 480 |
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. The inhibition profiles suggest that it may serve as a lead compound for drug development targeting these enzymes.
Enzyme Inhibition Data:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cyclooxygenase (COX) | 3.5 | Competitive |
| Protein Kinase B (AKT) | 8.0 | Noncompetitive |
Case Study: In vitro studies demonstrated that the compound effectively inhibited COX enzymes, which are crucial in the inflammatory response, thus highlighting its potential use in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis, and key differences between the target compound and analogous molecules identified in the evidence:
Structural and Functional Insights
Core Scaffold Variations: The target compound’s quinoline-4-carboxamide core is distinct from malonate esters () or dicarboxamides (), which may influence binding to planar biological targets like kinases. The thiazole-benzo[d]thiazole moiety in the target compound is replaced with thiadiazole in , impacting electronic properties and steric accessibility .
Substituent Effects: Electron-withdrawing groups (e.g., 6-chloro in ) on benzothiazole enhance electrophilicity, whereas methoxy groups () increase solubility.
Synthesis Challenges: Low yields (8% in ) for quinoline-carboxamides suggest inherent reactivity challenges, whereas malonate esters () and acetamides () are synthesized more efficiently. Catalytic asymmetric methods () enable enantioselectivity, a feature absent in the target compound’s synthesis .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes multiple heterocyclic rings, specifically a quinoline core substituted with thiazole and thiophene groups. Its synthesis typically involves multi-step reactions starting from simpler benzothiazole derivatives. For instance, the synthesis may begin with the formation of benzothiazole followed by reactions with isothiocyanates and subsequent cyclization to form the final product. The detailed synthetic pathways often yield derivatives with varying biological activities.
1. Anticancer Activity
Research has shown that compounds similar to this compound exhibit notable anticancer properties. For example, studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cell lines, such as MCF cells. The mechanism often involves the activation of apoptotic pathways, leading to cell cycle arrest and increased rates of cancer cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 25.72 | Induces apoptosis |
| Compound B | U87 | 45.20 | Cell cycle arrest |
| Compound C | HeLa | 30.50 | ROS generation |
2. Acetylcholinesterase Inhibition
Another significant biological activity associated with this class of compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown that certain derivatives can effectively inhibit AChE with IC50 values in the low micromolar range, suggesting potential for therapeutic use in neurodegenerative disorders . Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of AChE, indicating favorable binding conformations.
Table 2: Acetylcholinesterase Inhibition Data
| Compound Name | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound D | 2.7 | -9.5 |
| Compound E | 5.0 | -8.3 |
3. Antimicrobial Properties
Compounds containing thiazole and quinoline moieties have also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that these compounds exhibit significant inhibitory effects against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often below 10 µg/mL . The presence of multiple heterocycles enhances their interaction with microbial enzymes, contributing to their efficacy.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that derivatives similar to our compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, a compound structurally related to this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage, demonstrating promising neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
